CDD0102 vs. Xanomeline: Acute Toxicity (LD50) Comparison Demonstrates Superior Safety Margin
CDD0102 exhibits markedly lower acute toxicity than the functionally selective M1/M4 agonist xanomeline, as quantified by LD50 values in mice. For intraperitoneal (i.p.) administration, the LD50 of CDD0102 is 190 mg/kg, whereas xanomeline's LD50 is only 75 mg/kg, representing a 2.5-fold improvement in safety margin [1]. For oral (p.o.) administration, CDD0102's LD50 exceeds 1,000 mg/kg, compared to 100 mg/kg for xanomeline—a >10-fold difference [1]. This superior safety profile is a critical differentiator for in vivo studies where adverse effects can confound behavioral or physiological endpoints.
| Evidence Dimension | Acute toxicity (LD50) |
|---|---|
| Target Compound Data | CDD0102: 190 mg/kg (i.p.), >1,000 mg/kg (p.o.) |
| Comparator Or Baseline | Xanomeline: 75 mg/kg (i.p.), 100 mg/kg (p.o.) |
| Quantified Difference | i.p.: 2.5-fold higher LD50; p.o.: >10-fold higher LD50 |
| Conditions | Young, male CF-1 mice; 24-hour monitoring post-dose; 1-week observation for delayed toxicity |
Why This Matters
This quantifies a significantly wider therapeutic window for CDD0102, reducing the risk of lethality during in vivo dosing and enabling cognitive studies at higher, potentially more efficacious doses without reaching toxic thresholds.
- [1] Messer WS, Bachmann KA, et al. (2002) Development of CDD-0102 as a selective M1 agonist for the treatment of Alzheimer's disease. Drug Development Research, 57: 200-213. View Source
